5-Bromo-1,2,3-tris(dodecyloxy)benzene
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 5-bromo-1,2,3-tris(dodecyloxy)benzene is characterized by a sophisticated arrangement of functional groups that confer specific structural and physical properties. The compound possesses the molecular formula C₄₂H₇₇BrO₃ with a molecular weight of 710.0 grams per mole, as confirmed through high-resolution mass spectrometry analysis. The systematic name, 5-bromo-1,2,3-tridodecoxybenzene, reflects the precise positioning of substituents on the benzene ring core.
The central benzene ring serves as the primary structural framework, with substitution occurring at specific positions that define the compound's reactivity and self-assembly behavior. The bromine atom occupies the 5-position of the benzene ring, introducing electron-withdrawing characteristics that influence the electronic distribution throughout the aromatic system. This brominated position enhances the compound's reactivity toward various chemical transformations, particularly nucleophilic substitution reactions and cross-coupling processes commonly employed in synthetic organic chemistry.
Three dodecyloxy chains are attached at the 1, 2, and 3 positions of the benzene ring, creating a tripodal arrangement of long alkyl ether substituents. Each dodecyloxy group consists of a twelve-carbon linear alkyl chain terminated with an oxygen ether linkage to the aromatic core. This structural arrangement generates significant amphiphilic character, with the hydrophobic alkyl chains extending outward from the polar aromatic center. The length and flexibility of these chains contribute substantially to the compound's ability to form organized structures in solution and solid state.
The stereochemical features of this compound are dominated by the conformational freedom of the three dodecyloxy substituents. The aromatic ring maintains planarity, while the alkyl chains can adopt various conformations depending on environmental conditions such as temperature, solvent polarity, and intermolecular interactions. The ether oxygen atoms provide additional conformational flexibility through rotation around the carbon-oxygen bonds, allowing the molecule to adjust its overall shape to optimize packing efficiency and intermolecular interactions.
Table 1: Molecular Parameters of this compound
Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Comprehensive spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for hydrogen and carbon atoms throughout the molecule, confirming the proposed structural assignment and providing information about molecular dynamics in solution.
Proton nuclear magnetic resonance spectroscopy conducted in methylene chloride-d₂ at 300 megahertz demonstrates characteristic signal patterns that confirm the structural integrity of the compound. The aromatic protons appear as a singlet at 6.68 parts per million, indicating the symmetrical substitution pattern on the benzene ring. This chemical shift is consistent with the electron-withdrawing effect of the bromine substituent and the electron-donating character of the alkoxy groups. The integration pattern confirms the presence of two equivalent aromatic protons, supporting the proposed substitution pattern.
The aliphatic region of the proton nuclear magnetic resonance spectrum reveals the expected complexity arising from the three dodecyloxy chains. Methylene protons adjacent to the ether oxygen atoms appear as a complex multipip pattern between 3.97 and 3.83 parts per million, integrating for six protons corresponding to the three oxygen-carbon-hydrogen₂ units. The remaining methylene protons of the alkyl chains produce overlapping signals in the region between 1.85 and 1.22 parts per million, with the terminal methyl groups appearing as a multipip pattern between 0.94 and 0.82 parts per million, integrating for nine protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals appearing at characteristic chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbon atoms produce signals at 154.3, 137.8, 115.8, and 110.3 parts per million, consistent with the substitution pattern and electronic effects of the substituents. The aliphatic carbon atoms of the dodecyloxy chains produce signals in the expected range for linear alkyl chains, confirming the structural assignment.
Table 2: Proton Nuclear Magnetic Resonance Spectroscopic Data
Fourier transform infrared spectroscopy provides valuable information about the functional groups present in this compound and their vibrational characteristics. The spectrum exhibits characteristic absorption bands that confirm the presence of alkyl ether linkages and aromatic substitution patterns. Strong absorption bands at 2955.20, 2923.55, and 2853.41 wavenumbers correspond to carbon-hydrogen stretching vibrations of the alkyl chains, with the intensity and frequency distribution reflecting the substantial aliphatic content of the molecule.
The aromatic region of the infrared spectrum shows characteristic bands at 1573.83 and 1507.45 wavenumbers, corresponding to aromatic carbon-carbon stretching vibrations. These frequencies are consistent with the substituted benzene ring and provide confirmation of the aromatic character. Additional bands at 1467.48, 1419.28, and 1354.32 wavenumbers arise from various carbon-hydrogen bending modes and aromatic ring vibrations. The carbon-oxygen stretching vibrations of the ether linkages produce characteristic bands at 1259.36, 1234.01, and 1117.81 wavenumbers, confirming the presence of the alkoxy substituents.
Ultraviolet-visible spectroscopy reveals the electronic transition properties of this compound when incorporated into extended conjugated systems. When the compound serves as a building block in larger chromophoric assemblies, the resulting materials exhibit intense absorption with maximum wavelengths around 609 nanometers and exceptionally high extinction coefficients of 3.85 × 10⁵ molar⁻¹ centimeter⁻¹. The materials also demonstrate strong fluorescence properties with emission maxima at 615 nanometers, indicating minimal Stokes shift of only 6 nanometers, which suggests rigid molecular conformations in the excited state.
Table 3: Fourier Transform Infrared Spectroscopic Data
Crystallographic Studies and Conformational Flexibility
The crystallographic behavior and conformational properties of this compound reveal important insights into its solid-state organization and molecular flexibility. The compound exhibits distinct thermal transitions that reflect changes in molecular packing and conformational arrangements, with a well-defined melting point range between 47.0 and 51.0 degrees Celsius. This relatively low melting point is consistent with the substantial aliphatic content and the disruptive effect of the long alkyl chains on efficient crystal packing.
The conformational flexibility of this compound is evidenced by computational studies that indicate extreme molecular flexibility. Database analysis reveals that conformer generation is computationally challenging due to the high degree of rotational freedom associated with the three dodecyloxy chains. Each alkyl chain contains multiple carbon-carbon single bonds that can undergo rotation, creating an enormous number of possible conformational states. This flexibility is further enhanced by the ether linkages, which provide additional rotational degrees of freedom around the carbon-oxygen bonds.
The crystalline form of this compound appears as white to almost white powder or crystalline material, indicating well-defined molecular packing in the solid state. The formation of crystalline structures despite the conformational flexibility suggests that intermolecular interactions, particularly van der Waals forces between the long alkyl chains, provide sufficient driving force for organized packing arrangements. The amphiphilic nature of the molecule likely promotes layered or micellar-type organizations where hydrophobic alkyl chains associate while aromatic cores maintain specific orientations.
Recrystallization studies using ethanol as solvent demonstrate the compound's ability to form well-ordered crystalline structures under appropriate conditions. The recrystallization process yields materials with high purity, as confirmed by gas chromatographic analysis showing greater than 97.0 percent purity. The success of recrystallization procedures indicates that despite conformational flexibility, the molecules can achieve thermodynamically stable packing arrangements that minimize free energy through optimization of intermolecular interactions.
The thermal behavior during phase transitions provides additional insights into the conformational properties and intermolecular interactions. The narrow melting point range suggests relatively homogeneous crystal packing, despite the potential for conformational disorder. The transition from solid to liquid state involves disruption of the organized alkyl chain arrangements while maintaining some degree of molecular association through aromatic-aromatic interactions and residual van der Waals forces.
Table 4: Physical and Crystallographic Properties
Properties
IUPAC Name |
5-bromo-1,2,3-tridodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQGPDSONWHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70798689 | |
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654065-52-8 | |
| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-1,2,3-tris(dodecyloxy)benzene is an organic compound characterized by its unique structure, which includes a bromine atom at the fifth position of a benzene ring and three dodecyloxy groups at the 1, 2, and 3 positions. This molecular configuration enhances its hydrophobic properties and potential biological activities. The compound has garnered attention in various fields, including materials science and organic electronics, due to its unique chemical properties.
- Molecular Formula: C₄₂H₇₇BrO₃
- Molecular Weight: 709.98 g/mol
- CAS Number: 654065-52-8
The presence of long alkyl chains contributes to its solubility in organic solvents while limiting its solubility in water, which is a critical factor in biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential antimicrobial properties and interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties against various bacterial strains. For instance:
- Alkoxy-substituted benzenes have shown effectiveness against Gram-positive and Gram-negative bacteria.
- The hydrophobic nature of the dodecyloxy groups may facilitate membrane penetration, enhancing the compound's ability to disrupt microbial cell membranes.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically focus on:
- Binding Affinity: Evaluating how well the compound binds to various biological targets.
- Solubility: Investigating how the long dodecyloxy chains influence solubility in different environments.
Study 1: Synthesis and Characterization
In a study focused on synthesizing metal-free organic dyes containing tris(dodecyloxy)phenyl structures, researchers successfully synthesized derivatives of this compound. The characterization included various spectroscopic techniques (NMR, UV-vis), confirming the compound's structure and purity .
Study 2: Nanopatterning Applications
Another significant application was reported in the context of nanopatterning. The compound was used to synthesize donor/acceptor hybrid structures for supramolecular applications. This study highlighted its ability to form stable adlayers on substrates like highly oriented pyrolytic graphite (HOPG), demonstrating its utility in nanotechnology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
Scientific Research Applications
Organic Electronics
5-Bromo-1,2,3-tris(dodecyloxy)benzene is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and its favorable electronic properties make it an ideal candidate for these applications.
Case Study: Hybrid Supramolecular Structures
Research has demonstrated that this compound can be used to synthesize donor/acceptor hybrid structures. In one study, it was coupled with thiophene derivatives to create hybrid architectures that exhibit enhanced charge transport properties, crucial for efficient electronic devices .
Nanotechnology
The compound is also significant in nanotechnology for creating nanostructured materials. Its long alkyl chains promote self-assembly into ordered structures, which are essential for applications in drug delivery systems and nanoscale devices.
Case Study: Nanopatterning Techniques
In experiments involving nanopatterning on highly oriented pyrolytic graphite (HOPG), solutions of this compound were deposited to form organized layers. This method showcased the compound's potential in creating nanoscale patterns that can be used in sensor technology and molecular electronics .
Synthesis of Organic Dyes
This compound is explored as a building block for synthesizing metal-free organic dyes. These dyes are important in various applications including solar energy conversion and photonic devices.
Case Study: Development of Metal-Free Dyes
A study synthesized several metal-free organic dyes using this compound as a precursor. The resulting dyes exhibited promising photophysical properties suitable for use in dye-sensitized solar cells (DSSCs), indicating a pathway for sustainable energy technologies .
Chemical Synthesis and Reactions
The compound serves as a versatile reagent in organic synthesis due to its reactive bromine atom and functional dodecyloxy groups. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.
Table: Comparison of Reactivity with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C42H77BrO3 | High hydrophobicity due to long alkyl chains |
| 5-Bromo-1,2,3-trihydroxybenzene | C12H12BrO3 | Increased polarity due to hydroxyl groups |
| 5-Bromo-1-octyloxy-2-methoxybenzene | C18H25BrO3 | Contains methoxy group affecting reactivity |
This table illustrates how the structural variations influence the reactivity and potential applications of related compounds compared to this compound.
Comparison with Similar Compounds
1,2,3-Tris(dodecyloxy)benzene (TDOB)
- Structural Difference : Lacks the bromine substituent at the 5-position.
- Properties and Applications: Forms thermotropic liquid crystals (LCs) with columnar or cubic phases, as demonstrated in studies on TDOB derivatives like TDOBSH (sulfonic acid) and its salts . Unlike the brominated analog, TDOB cannot undergo cross-coupling reactions, limiting its utility in synthesizing π-extended systems for electronic devices. Sodium and pyridine salts of TDOBSH exhibit distinct responses to magnetic fields, with the pyridine salt forming ordered cubic phases under magnetic stimulation .
5-Bromo-1,2,3-tris(tetraethylene glycol methyl ether)benzene
- Structural Difference : Replaces dodecyloxy chains with hydrophilic tetraethylene glycol methyl ether groups.
- Properties and Applications :
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene (CAS: 478083-71-5)
- Structural Difference : Bromine is attached to a methyl group at the 5-position instead of directly to the benzene ring.
- Properties and Applications :
Brominated Triazine Derivatives (e.g., 5-Bromo-1,2,3-triazine)
- Structural Difference : Contains a triazine core instead of a benzene ring.
- Properties and Applications: Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-deficient triazine ring . Limited solubility in non-polar solvents compared to 5-bromo-1,2,3-tris(dodecyloxy)benzene, restricting solution-based processing .
Fluorinated Bromobenzene Derivatives (e.g., 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene)
- Structural Difference : Incorporates fluorine atoms and shorter alkoxy chains.
- Properties and Applications: Fluorine’s electronegativity enhances thermal and oxidative stability, favoring use in high-performance polymers . Reduced solubility in non-polar solvents due to shorter isopropoxy chains, limiting compatibility with organic semiconductors .
Key Comparative Data Table
Research Findings and Industrial Relevance
- Electronic Devices : The dodecyloxy chains in this compound enable its use in synthesizing DBOV-TDOP, a perylene-based material with high charge-carrier mobility for organic photovoltaics .
- Self-Assembly: Compared to non-brominated TDOB, the bromine atom introduces steric and electronic effects that alter supramolecular packing, as seen in Ag(I)/Au(I) coordination polymers .
- Scalability : Industrial production is feasible (e.g., TCI Chemicals offers this compound at >97% purity), though cost is higher than simpler bromobenzenes due to multi-step synthesis .
Preparation Methods
Starting Materials and Reagents
- 5-Bromo-1,2,3-trihydroxybenzene (or 1,2,3-benzenetriol with subsequent bromination)
- 1-Bromododecane (alkylating agent)
- Potassium carbonate (K2CO3) (base)
- N,N-Dimethylformamide (DMF) (solvent)
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation
Reaction Conditions
- The brominated trihydroxybenzene is dissolved in dry DMF.
- Potassium carbonate is added as a base to deprotonate the phenolic hydroxyl groups.
- 1-Bromododecane is added dropwise.
- The reaction mixture is heated to approximately 90 °C.
- The reaction time is typically around 16 hours under an inert atmosphere.
- After completion, the mixture is cooled, and the product is extracted with hexane or dichloromethane.
- Purification is performed by filtration and washing or by flash chromatography on silica gel using mixtures of dichloromethane and petroleum ether.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting material | 5-Bromo-1,2,3-trihydroxybenzene (2.00 g, 9.81 mmol) |
| Alkylating agent | 1-Bromododecane (14.0 mL, 47.9 mmol) |
| Base | Potassium carbonate (12.3 g, 88.9 mmol) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 90 °C |
| Time | 16 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 55-98% (depending on purification) |
| Purification | Filtration, washing with water, flash chromatography |
This method yields this compound as a brown oil or solid, with high purity confirmed by ^1H NMR and elemental analysis.
Reaction Mechanism Insights
- The base (K2CO3) deprotonates the phenolic hydroxyl groups, generating phenolate ions.
- These phenolates then undergo nucleophilic substitution with 1-bromododecane via an SN2 mechanism, forming the ether linkages.
- The bromine atom at the 5-position is introduced prior to alkylation to avoid side reactions and ensure regioselectivity.
Alternative Synthetic Routes and Considerations
- Some literature reports the direct bromination of 1,2,3-tris(dodecyloxy)benzene, but this is less common due to steric hindrance and potential overbromination.
- Bromination can be performed using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The use of potassium carbonate in DMF is preferred for alkylation due to its ability to solubilize reactants and promote high yields.
- The reaction requires an inert atmosphere to prevent oxidation of phenolic intermediates.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 5-Benzenetriol + Br2 or NBS in inert solvent | High | Regioselective bromination at 5-position |
| Alkylation | 5-Bromo-1,2,3-trihydroxybenzene + 1-bromododecane, K2CO3, DMF, 90 °C, 16 h, N2 | 55-98 | High yield, requires inert atmosphere |
| Purification | Filtration, washing, flash chromatography | - | Removes impurities, yields pure product |
Research Findings and Applications
- The compound is used as a key intermediate in the synthesis of donor-acceptor supramolecular architectures and organic electronic materials.
- High purity and yield are critical for its application in nanostructured materials.
- The described methods have been validated by multiple research groups, showing reproducibility and scalability.
Q & A
Q. What is the optimized synthetic route for 5-Bromo-1,2,3-tris(dodecyloxy)benzene, and how are reaction conditions validated?
The synthesis involves two key steps:
- Demethylation : 5-Bromo-1,2,3-trimethoxybenzene is treated with BBr₃ at −78°C, followed by gradual warming to room temperature. This step achieves near-quantitative yield (98%) of 5-bromobenzene-1,2,3-triol .
- Nucleophilic substitution : The triol reacts with 1-bromododecane in DMF at 80°C for 20 hours under argon, using K₂CO₃ as a base. Purification via silica gel chromatography and recrystallization yields the final product (63% over two steps) . Validation includes ¹H/¹³C NMR for structural confirmation (e.g., δ 6.68 ppm for aromatic protons, δ 73.8 ppm for ether carbons) and HRMS (m/z 708.5005 [M⁺]) .
Q. How is the solubility of this compound characterized, and why is this critical for device fabrication?
The compound exhibits high solubility in nonpolar solvents (e.g., dichloromethane, toluene, THF) due to its three dodecyloxy chains, which reduce crystallinity and enhance processability . This property is essential for solution-based deposition techniques in optoelectronic devices, such as organic solar cells or LEDs.
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of dodecyloxy chain introduction during nucleophilic substitution?
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the triol, generating phenoxide ions. The steric bulk of dodecyloxy groups and the electronic activation by the bromine atom direct substitution to the 1,2,3-positions. Kinetic studies show that excess 1-bromododecane (4 equivalents) ensures complete substitution, minimizing mono- or di-substituted byproducts .
Q. How do dodecyloxy substituents influence the electronic structure of the benzene core in optoelectronic applications?
- Electronic effects : Alkoxy groups donate electrons via resonance, raising the HOMO level of the benzene core, as confirmed by cyclic voltammetry (reduction potential shifts by −0.3 V vs. unsubstituted analogs) .
- Device performance : In DBOV-TDOP (a perylene-based material), the dodecyloxy chains enhance charge transport by promoting π-π stacking while maintaining solubility. This balance results in 85% yield in Friedel-Crafts reactions and high hole mobility in thin-film transistors .
Q. What strategies mitigate dehalogenation during cross-coupling reactions involving this compound?
- Catalyst screening : Pd(PPh₃)₄ minimizes β-hydride elimination compared to Pd₂(dba)₃ .
- Additives : Using Cs₂CO₃ as a base reduces bromide scavenging, preserving the bromine substituent for subsequent reactions .
- Low-temperature protocols : Reactions at 60°C (vs. 100°C) reduce thermal degradation, as evidenced by GC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
